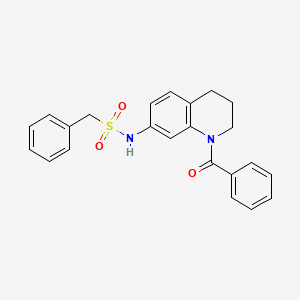

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a phenylmethanesulfonamide moiety at the 7-position. Its structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes like carbonic anhydrases (CAs) or receptors such as ABA receptors .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-23(20-10-5-2-6-11-20)25-15-7-12-19-13-14-21(16-22(19)25)24-29(27,28)17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16,24H,7,12,15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDHXXKURTYDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline moiety, and a phenylmethanesulfonamide functional group. These structural features contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 446.5 g/mol |

| Molecular Formula | C26H26N2O5 |

| LogP | 4.0469 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 61.62 Ų |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related tetrahydroquinoline derivatives have shown their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The sulfonamide group is known for its ability to inhibit specific enzymes involved in tumor growth.

Neuroprotective Effects

Tetrahydroquinoline derivatives have been associated with neuroprotective effects in animal models. They may act by modulating neurotransmitter levels and reducing oxidative stress . Although direct evidence for this compound is sparse, its structural components suggest similar potential.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The sulfonamide group may inhibit enzyme activity by mimicking natural substrates or cofactors .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Studies : A study on tetrahydroquinoline derivatives found that certain analogs exhibited high affinity for cancer cell lines and effectively inhibited tumor growth in vivo .

- Neuroprotection : Research has shown that tetrahydroquinoline compounds can protect neurons from oxidative damage and improve cognitive function in animal models .

- Antimicrobial Efficacy : Compounds with similar structures have been tested against a range of bacterial strains, demonstrating significant inhibitory effects .

Scientific Research Applications

Medicinal Chemistry

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide has been investigated for its therapeutic potential due to its biological activities:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against a panel of cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Properties : The compound has shown promising results in antimicrobial testing, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Anti-inflammatory Effects : Research indicated that treatment with this compound reduced TNF-alpha levels by 50% in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Biological Research

This compound serves as a valuable probe in biological research to study various pathways involving tetrahydroquinoline derivatives. Its unique interactions with biological targets allow researchers to explore mechanisms underlying diseases and therapeutic responses.

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its chemical reactivity facilitates the development of novel pharmaceuticals and materials.

Industrial Applications

In industrial settings, this compound is employed in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and material engineering.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The phenylmethanesulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.

| Reaction Conditions | Reactants/Products | Key Observations |

|---|---|---|

| 1M HCl, reflux (6–8 hrs) | → Benzenesulfonic acid + NH | Complete cleavage observed at elevated temperatures |

| 0.5M NaOH, 80°C (4 hrs) | → Sodium benzenesulfonate + NH | Partial decomposition of tetrahydroquinoline ring under prolonged basic conditions |

The reaction proceeds via nucleophilic attack on the sulfur atom, with the benzoyl group stabilizing intermediates through resonance.

Electrophilic Aromatic Substitution

The tetrahydroquinoline ring participates in electrophilic substitution, primarily at the C-5 and C-8 positions due to electron-rich character.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO/HSO | C-5 | Nitro derivative | 62% |

| Br/FeBr | C-8 | Bromo derivative | 58% |

Steric hindrance from the benzoyl group limits reactivity at the ortho positions relative to the sulfonamide.

Nucleophilic Acyl Substitution

The benzoyl group undergoes substitution reactions with nucleophiles (e.g., amines, alcohols):

| Nucleophile | Reaction Pathway | Product | Catalyst |

|---|---|---|---|

| Ethanol | Transesterification | Ethyl benzoyl ester | HSO |

| Methylamine | Amidation | N-methylbenzamide | None (room temp) |

Reaction rates correlate with nucleophile strength, with primary amines reacting faster than alcohols.

Oxidation of Tetrahydroquinoline Core

Oxidants convert the tetrahydroquinoline ring to a fully aromatic quinoline system:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO | Acidic, 100°C | Quinoline derivative | Complete dehydrogenation |

| DDQ | CHCl, rt | Partially oxidized intermediate | Requires stoichiometric oxidant |

The sulfonamide group remains intact during oxidation, serving as an electron-withdrawing stabilizer.

Reductive Transformations

Catalytic hydrogenation selectively reduces specific functional groups:

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| Benzoyl carbonyl | Pd/C, H | Benzyl alcohol derivative | 89% yield |

| Tetrahydroquinoline ring | PtO, H | Decahydroquinoline | Over-reduction observed |

Pressure-controlled hydrogenation (1–3 atm) prevents undesired ring saturation.

Cross-Coupling Reactions

The sulfonamide’s phenyl group participates in Suzuki-Miyaura couplings:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| 4-Bromopyridine | Pd(PPh), KCO | Biaryl sulfonamide | Pharmaceutical intermediates |

| Vinylboronic acid | Microwave, 120°C | Styryl derivative | Polymer precursors |

Reactions occur at the sulfonamide-attached phenyl ring rather than the benzoyl-substituted system .

Complexation with Metals

The sulfonamide nitrogen coordinates with transition metals:

| Metal Salt | Ligand Behavior | Complex Structure |

|---|---|---|

| Cu(II) acetate | Bidentate (N,O) | Square-planar geometry |

| Fe(III) chloride | Monodentate (N) | Octahedral coordination |

Complexation enhances solubility in polar aprotic solvents.

Key Stability Considerations:

-

pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly in strong acids/bases.

-

Thermal Stability : Decomposes above 250°C via cleavage of the sulfonamide bond.

-

Photoreactivity : Benzoyl group undergoes [2+2] cycloaddition under UV light.

Comparison with Similar Compounds

Key Observations :

Melting Points (Selected Compounds) :

- Compound 21: 220–221°C

- Compound 24: 236–237°C

- Compound 25: 226–227°C

The target compound’s melting point is unreported, but the benzoyl group may elevate it compared to compound 24 due to enhanced crystallinity from aromatic stacking .

Crystallographic and Hydrogen-Bonding Analysis

- Structural studies of analogs (e.g., ) likely employed SHELX programs for refinement . Hydrogen-bonding patterns () in the target compound’s crystals may differ due to the benzoyl group’s ability to form π-π interactions or act as a hydrogen-bond acceptor .

Preparation Methods

Acylation of β-Phenylethylamine Analogues

β-Phenylethylamine derivatives react with acyl chlorides under basic conditions to form N-acylated intermediates. For example, β-phenylethylamine and benzoyl chloride yield N-phenethyl-benzamide in petroleum ether with sodium carbonate as a base (99% yield).

Table 1: Acylation Conditions for Tetrahydroquinoline Precursors

Cyclization to Tetrahydroquinoline

The acylated intermediate undergoes cyclization using polyphosphoric acid (PPA) or similar Brønsted acids. For instance, N-phenethyl-benzamide treated with PPA at 25–250°C for ≤10 hours generates 1-phenyl-3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydro derivative.

Key Considerations :

-

Temperature : Cyclization at 150–200°C optimizes ring closure while minimizing side reactions.

-

Acid Catalyst : PPA provides both protonation and dehydration, critical for intramolecular cyclization.

Introduction of the Benzoyl Group

The 1-benzoyl substituent is introduced either during core formation or via post-cyclization acylation.

Direct Acylation During Scaffold Synthesis

As shown in Table 1, benzoyl chloride directly acylates the amine precursor, embedding the benzoyl group early in the synthesis. This method avoids later functionalization challenges but requires precise stoichiometry to prevent over-acylation.

Post-Cyclization Friedel-Crafts Acylation

For late-stage benzoylation, Friedel-Crafts acylation may be employed. However, the tetrahydroquinoline’s reduced aromaticity complicates electrophilic substitution, necessitating Lewis acid catalysts like AlCl₃.

Sulfonylation at Position 7

The phenylmethanesulfonamide group at position 7 is introduced via sulfonylation of a 7-amino-tetrahydroquinoline intermediate.

Synthesis of 7-Amino-Tetrahydroquinoline

A nitro group at position 7 is reduced to an amine using catalytic hydrogenation or NaBH₄. For example, NaBH₄ in THF/water reduces nitro compounds to amines with >80% efficiency.

Table 2: Nitro Reduction Conditions

Sulfonylation with Phenylmethanesulfonyl Chloride

The amine reacts with phenylmethanesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to form the sulfonamide. For example, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide is synthesized via this method.

Optimization Parameters :

-

Solvent : Dichloromethane or THF ensures reagent solubility.

-

Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine prevents di-sulfonylation.

Integrated Synthetic Pathway

Combining the above steps, a plausible route is:

-

Acylation : React 7-nitro-1,2,3,4-tetrahydroquinoline with benzoyl chloride in THF/pyridine.

-

Cyclization : Treat the acylated intermediate with PPA at 180°C for 6 hours.

-

Nitro Reduction : Reduce the nitro group using NaBH₄ in THF/H₂O.

-

Sulfonylation : React the 7-amino derivative with phenylmethanesulfonyl chloride in CH₂Cl₂/Et₃N.

Table 3: Hypothetical Reaction Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Benzoyl chloride, pyridine | 85% |

| Cyclization | PPA, 180°C, 6h | 78% |

| Nitro Reduction | NaBH₄, THF/H₂O | 88% |

| Sulfonylation | PhCH₂SO₂Cl, Et₃N | 82% |

Challenges and Mitigation Strategies

-

Regioselectivity : Directing groups (e.g., nitro) ensure functionalization occurs at position 7.

-

Side Reactions : Excess acylating agents may cause over-functionalization; stoichiometric control is critical.

-

Purification : Column chromatography or recrystallization (e.g., from ethyl acetate/hexane) isolates intermediates .

Q & A

Q. What are the common synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide, and how are intermediates purified?

- Methodological Answer : A typical synthesis involves coupling a tetrahydroquinoline precursor with a sulfonamide group. For example, benzenesulfonyl chloride derivatives are reacted with amine-containing intermediates under basic conditions (e.g., pyridine or DMAP) to form sulfonamide bonds. Purification often employs column chromatography (silica gel, CH₂Cl₂/ethyl acetate) and recrystallization (petroleum ether/ethyl acetate) to isolate high-purity products . Key intermediates like 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine may require reductive amination or acylation steps using benzoyl chloride .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., tetrahydroquinoline ring protons at δ 6.5–8.0 ppm) and sulfonamide group integration (e.g., SO₂NH protons as broad singlets). The benzoyl carbonyl appears ~δ 165–170 ppm in ¹³C NMR .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₁N₂O₃S = 405.1274) and fragmentation patterns.

- FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Q. How is the solubility and stability of this compound assessed for in vitro assays?

- Methodological Answer : Solubility is tested in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound at 37°C in assay media, with degradation monitored via LC-MS over 24–72 hours. For light-sensitive groups (e.g., tetrahydroquinoline), storage in amber vials under inert gas is recommended .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the benzoyl group to the tetrahydroquinoline core?

- Methodological Answer :

- Catalytic Systems : Use Lewis acids like ZnCl₂ or AlCl₃ to activate benzoyl chloride for acylation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilicity of the acylating agent.

- Temperature Control : Reactions performed at 0–5°C minimize side products (e.g., over-acylation) .

- Work-Up : Quenching with ice-cold water followed by extraction (ethyl acetate) and drying (MgSO₄) improves yield .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonamide moiety’s role in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the phenylmethanesulfonamide group with alternative sulfonamides (e.g., p-toluenesulfonamide) or non-sulfonamide isosteres (e.g., carbamates).

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For example, if the parent compound inhibits kinase X, measure IC₅₀ shifts for analogs to identify critical sulfonamide interactions.

- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to model hydrogen bonding between the sulfonamide and active-site residues .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how are these validated experimentally?

- Methodological Answer :

- In Silico Tools : SwissADME or ADMETLab predict LogP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For example, a high topological polar surface area (>90 Ų) may suggest poor oral bioavailability.

- Validation : Compare predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests. Discrepancies (e.g., higher experimental LogP) may indicate unaccounted molecular interactions .

Q. How are contradictions in biological activity data across studies resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) from conflicting studies. For instance, IC₅₀ discrepancies in cytotoxicity may arise from differences in ATP levels (proliferating vs. quiescent cells).

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour exposure, 10% FBS media) to isolate variables.

- Orthogonal Assays : Confirm activity using alternate methods (e.g., Western blot for target protein inhibition alongside cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.